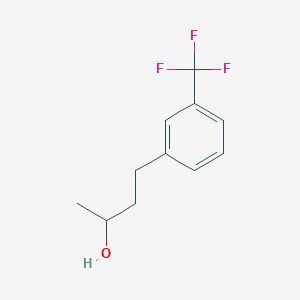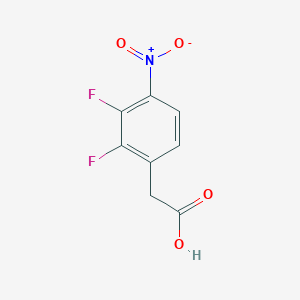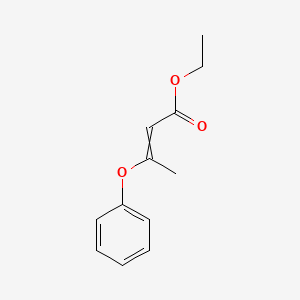![molecular formula C15H14O2 B8651530 [1,1'-Biphenyl]-4-ol, 4'-(2-propenyloxy)- CAS No. 97344-30-4](/img/structure/B8651530.png)
[1,1'-Biphenyl]-4-ol, 4'-(2-propenyloxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-[(Prop-2-en-1-yl)oxy][1,1’-biphenyl]-4-ol is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a biphenyl core with a prop-2-en-1-yloxy group attached to one of the phenyl rings and a hydroxyl group on the other phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’-[(Prop-2-en-1-yl)oxy][1,1’-biphenyl]-4-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxybiphenyl with prop-2-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 4’-[(Prop-2-en-1-yl)oxy][1,1’-biphenyl]-4-ol .
Analyse Des Réactions Chimiques
Types of Reactions
4’-[(Prop-2-en-1-yl)oxy][1,1’-biphenyl]-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a biphenyl derivative with a saturated side chain.
Substitution: The prop-2-en-1-yloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions include ketone or aldehyde derivatives (oxidation), saturated biphenyl derivatives (reduction), and various substituted biphenyl derivatives (substitution) .
Applications De Recherche Scientifique
4’-[(Prop-2-en-1-yl)oxy][1,1’-biphenyl]-4-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurodegenerative diseases.
Mécanisme D'action
The mechanism of action of 4’-[(Prop-2-en-1-yl)oxy][1,1’-biphenyl]-4-ol involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activation of signal transducer and activator of transcription 3 (STAT3), a key mediator in inflammatory and immune responses. By inhibiting STAT3, the compound can reduce the expression of pro-inflammatory cytokines and other inflammatory mediators .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxy-4-(prop-2-en-1-yl)phenol: Known for its anti-inflammatory and antioxidant properties.
4-Allylguaiacol: Another biphenyl derivative with similar structural features and biological activities.
4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid: Used in chemical probe synthesis and has similar functional groups.
Uniqueness
4’-[(Prop-2-en-1-yl)oxy][1,1’-biphenyl]-4-ol is unique due to its specific structural arrangement and the presence of both a prop-2-en-1-yloxy group and a hydroxyl group on the biphenyl core. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
Propriétés
Numéro CAS |
97344-30-4 |
|---|---|
Formule moléculaire |
C15H14O2 |
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
4-(4-prop-2-enoxyphenyl)phenol |
InChI |
InChI=1S/C15H14O2/c1-2-11-17-15-9-5-13(6-10-15)12-3-7-14(16)8-4-12/h2-10,16H,1,11H2 |
Clé InChI |
YEVKAVZXLAYGPZ-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC1=CC=C(C=C1)C2=CC=C(C=C2)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![2-chloro-6-[methyl-[(2-methylcyclopropyl)methyl]amino]pyridine-4-carboxylic acid](/img/structure/B8651561.png)
